2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride
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Overview
Description
2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride is a chemical compound with the molecular formula C5H7ClF2O2S and a molecular weight of 204.62 g/mol. This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride typically involves the reaction of cyclopropyl-containing precursors with difluoroethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form 2-cyclopropyl-2,2-difluoroethanesulfonyl hydride under specific conditions.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonothioate Derivatives: Formed from the reaction with thiols.
Scientific Research Applications
2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The molecular targets and pathways involved are primarily related to the chemical reactivity of the sulfonyl chloride group.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluoroethanesulfonyl Chloride: Similar in structure but lacks the cyclopropyl group.
Cyclopropylsulfonyl Chloride: Contains the cyclopropyl group but lacks the difluoroethane moiety.
2,2-Difluoroethylsulfonyl Chloride: Similar in structure but has an ethyl group instead of a cyclopropyl group.
Uniqueness
2-Cyclopropyl-2,2-difluoroethanesulfonyl chloride is unique due to the presence of both the cyclopropyl group and the difluoroethanesulfonyl chloride moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
2-cyclopropyl-2,2-difluoroethanesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClF2O2S/c6-11(9,10)3-5(7,8)4-1-2-4/h4H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAVNVZTKSUJJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CS(=O)(=O)Cl)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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